Dopamine Transporter (DAT) Selectivity: WAY-256805 vs. Earlier Piperazine Analog WY-46824
The stereospecific (1S,2S)-isomer of 2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol, designated WAY-256805 (compound 17i), demonstrates a critical selectivity advancement over the structurally related piperazine analog WY-46824 (compound 17g). While both compounds exhibit potent NET inhibition, WAY-256805 shows excellent selectivity over the dopamine transporter (DAT), whereas WY-46824 exhibits no selectivity over DAT [1].
| Evidence Dimension | NET inhibition potency (IC50) and selectivity profile over DAT |
|---|---|
| Target Compound Data | WAY-256805 (17i): NET IC50 = 82 nM; exhibits excellent selectivity over DAT (no cross-reactivity observed at functionally relevant concentrations) |
| Comparator Or Baseline | WY-46824 (17g): NET IC50 = 75 nM (estimated from binding Ki of 46 nM); exhibits no selectivity over DAT |
| Quantified Difference | WAY-256805 achieves NET-selective inhibition with minimal DAT engagement; WY-46824 lacks DAT selectivity entirely |
| Conditions | Radioligand binding and functional uptake inhibition assays using recombinant human monoamine transporters (hNET, hSERT, hDAT) expressed in HEK-293 cells [2]. |
Why This Matters
For researchers developing noradrenergic probes or therapeutics, DAT cross-reactivity introduces confounding dopaminergic effects and potential abuse liability; WAY-256805 avoids this limitation.
- [1] Mahaney PE, et al. J Med Chem. 2008;51(13):4038-49. View Source
- [2] Mahaney PE, et al. J Med Chem. 2008;51(13):4038-49. Table 4. View Source
